2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione
Description
2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione is a complex organic compound that features a combination of benzothiazole, isoindole, and nitrophenyl groups
Properties
IUPAC Name |
2-[2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O5S2/c27-19(13-5-7-14(8-6-13)26(30)31)12-32-23-24-18-10-9-15(11-20(18)33-23)25-21(28)16-3-1-2-4-17(16)22(25)29/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYSIXXDJAZZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Benzothiazole Intermediate: The benzothiazole intermediate can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Preparation of Isoindole Intermediate: The isoindole intermediate can be prepared by the condensation of phthalic anhydride with an amine, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzothiazole and isoindole intermediates through a sulfanyl linkage, using a reagent such as 2-chloroethyl 4-nitrophenyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzothiazole and isoindole moieties can interact with hydrophobic pockets in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazole
- **2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-isoindole-1,3-dione
- **2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-benzothiazole
Uniqueness
2-[2-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione is unique due to the combination of benzothiazole, isoindole, and nitrophenyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
